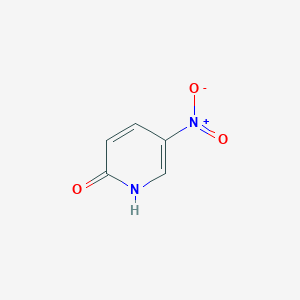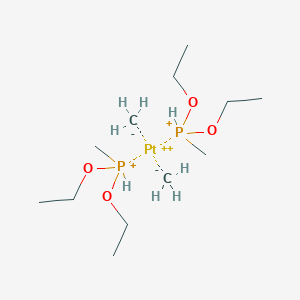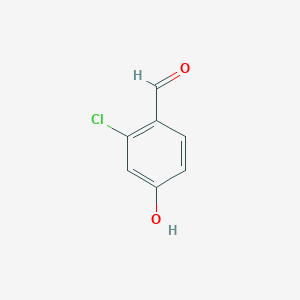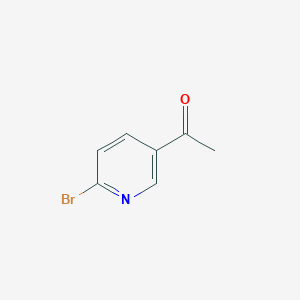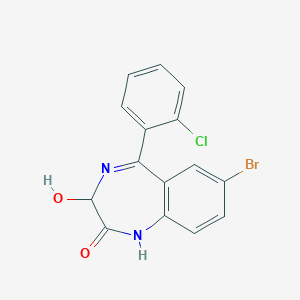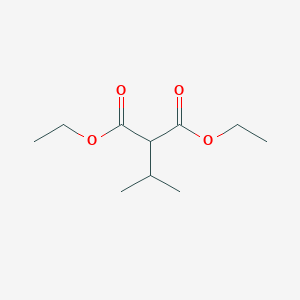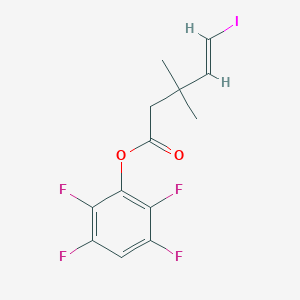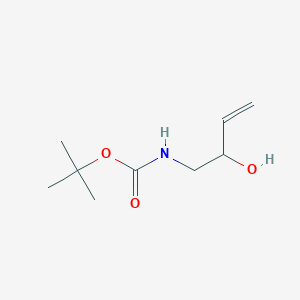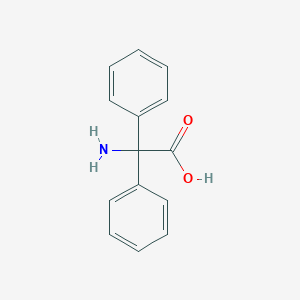
2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate
Descripción general
Descripción
2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate is a fluorescent reagent that reacts rapidly with anions of carboxylic acids in acetonitrile, carnitines, and acylcarnitines in tissue for sensitive fluorimetric detection .
Molecular Structure Analysis
The empirical formula of 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate is C15H10F3NO5S. Its molecular weight is 373.3 g/mol.Physical And Chemical Properties Analysis
The molecular weight of 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate is 373.3 g/mol . It is typically stored at a temperature of -20°C .Aplicaciones Científicas De Investigación
Fluorescent Reagent for Anion Detection
2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate is utilized as a fluorescent reagent that reacts rapidly with anions of carboxylic acids in acetonitrile. This application is significant for sensitive fluorimetric detection in various biological samples, including carnitines and acylcarnitines in tissue .
Pre-column Derivatization Reagent for HPLC
The compound serves as a pre-column derivatization reagent for high-performance liquid chromatography (HPLC). It has been specifically applied in the determination of 3-hydroxybutyrate in aqueous solutions, showcasing its utility in enhancing detection sensitivity and specificity during chromatographic analysis .
Safety And Hazards
When handling 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Propiedades
IUPAC Name |
2-(1,3-dioxobenzo[f]isoindol-2-yl)ethyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO5S/c16-15(17,18)25(22,23)24-6-5-19-13(20)11-7-9-3-1-2-4-10(9)8-12(11)14(19)21/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKCKBLUPFMXLRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)CCOS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80155966 | |
| Record name | 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80155966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | |
CAS RN |
128651-50-3 | |
| Record name | 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128651503 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80155966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 2-(2,3-Naphthalimino)ethyl trifluoromethanesulfonate (NE-OTf) in the context of the provided research papers?
A: NE-OTf serves as a derivatizing agent to enhance the detectability of various analytes in HPLC analysis. It reacts with target molecules, forming fluorescent derivatives that can be detected with higher sensitivity using fluorescence detectors. This approach is particularly useful for quantifying low concentrations of analytes like 20-hydroxyeicosatetraenoic acid (20-HETE) [], microcystins [], carnitine, and acetylcarnitine [] in biological samples, and residual 2,4,5-T in vegetables [].
Q2: How does the use of NE-OTf improve the sensitivity of analyte detection in HPLC compared to conventional UV detection methods?
A: NE-OTf reacts with the target analytes to form highly fluorescent derivatives. These derivatives emit light at specific wavelengths when excited, enabling their detection by fluorescence detectors at much lower concentrations compared to the native analytes using UV detectors. For instance, NE-OTf derivatization provided a 500-fold increase in sensitivity for detecting acetylcarnitine in human muscle homogenates compared to spectrophotometric detection []. Similarly, the detection limit for 2,4,5-T improved significantly using fluorescence detection of its NE-OTf derivative [].
Q3: Can you provide specific examples of how NE-OTf derivatization has been used to quantify analytes in complex biological matrices?
A:* 20-HETE in Urine and Tissue: NE-OTf enabled the development of a fluorescent HPLC assay for quantifying 20-HETE, a cytochrome P450 metabolite of arachidonic acid, in urine, renal tissue, and interstitial fluid []. This method facilitated the study of 20-HETE excretion and its inhibition by drugs.* Carnitine and Acetylcarnitine in Muscle Tissue: NE-OTf derivatization allowed for the quantification of carnitine, acetylcarnitine, and total carnitine in human skeletal muscle biopsies []. This method was sensitive enough to demonstrate the shift in the carnitine pool towards acetylcarnitine during high-intensity exercise.
Q4: What are the limitations of using NE-OTf as a derivatizing agent in analytical methods?
A4: While the research papers highlight the benefits of NE-OTf, it's crucial to acknowledge potential limitations:
Q5: Are there alternative derivatizing agents to NE-OTf for similar applications?
A: Yes, various other reagents exist for pre- or post-column derivatization in HPLC analysis with fluorescence detection. The choice depends on the specific analyte, required sensitivity, and compatibility with the analytical method. Researchers are continually exploring new derivatizing agents with improved properties. One example mentioned in the research is the use of 2‐(2,3‐Naphthalimino)ethyl trifluoromethanesulfonate (NT) for enhancing the detection of hydroxyoctadecadienoic acid (HODE) []. This highlights that the field is actively seeking and evaluating alternative derivatization strategies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B147063.png)
